molecular formula C10H7F3O2 B057087 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 173252-76-1

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B057087
CAS No.: 173252-76-1
M. Wt: 216.16 g/mol
InChI Key: DJGOAKVCWWDUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 5-position of the indanone scaffold. This compound is commercially available (CymitQuimica, Ref: 10-F621757) and is of interest in medicinal and synthetic chemistry due to the unique electronic and steric properties imparted by the -OCF₃ group . The trifluoromethoxy group is highly electron-withdrawing, which can influence both reactivity in synthesis and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one typically involves the introduction of the trifluoromethoxy group into the indanone structure. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction efficiency and selectivity is a common practice in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Building Block for Synthesis

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one serves as an important building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the development of new materials with tailored properties.

Application Description
Building Block Used in synthesizing fluorinated derivatives for pharmaceuticals and agrochemicals.
Reactivity The trifluoromethoxy group enhances reactivity in electrophilic substitutions.

Biological Studies

The compound's properties make it a candidate for studying enzyme interactions and metabolic pathways. The trifluoromethoxy group can enhance binding affinity to biological targets, making it useful in drug discovery.

Case Study: Enzyme Interaction
Research indicated that compounds with trifluoromethoxy groups exhibited increased selectivity towards certain enzymes, suggesting potential therapeutic applications .

Industrial Applications

In industry, this compound is utilized in producing materials with specific electronic and thermal properties. Its incorporation into polymers can enhance material performance.

Industry Application Details
Material Science Used in developing advanced materials with improved thermal stability.
Electronics Potential applications in electronic devices due to its unique electrical properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The position of substituents on the indanone scaffold significantly impacts physical, chemical, and biological properties. Key examples include:

Compound Name Substituent Position Substituent Group Key Properties/Applications Reference
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one 5 -OCF₃ Commercial availability; potential anti-inflammatory applications inferred from analogs
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one 6 -OCF₃ Structural isomer; no specific activity reported
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one 5 -CF₃ Stronger electron-withdrawing effect than -OCF₃; no direct activity data
  • Positional Influence: The 5-position -OCF₃ group in the target compound may enhance resonance stabilization compared to the 6-position isomer. In biological contexts, substituent orientation affects binding to targets like enzymes or receptors. For example, compound 44 (6-hydroxy-2-(2-O-CF₃ benzylidene)-indanone) showed potent ROS inhibition in macrophages, highlighting the importance of substituent placement .

Halogenated Derivatives

Halogen substituents alter electronic properties and metabolic stability:

Compound Name Substituent Synthesis Method Applications Reference
5-Chloro-2,3-dihydro-1H-inden-1-one -Cl (5-position) Multi-step synthesis (Friedel-Crafts acylation) Intermediate for indoxacarb
5-Bromo-2,3-dihydro-1H-inden-1-one -Br (5-position) Enantioselective benzylation Building block for chiral compounds (93% yield, 57% ee)
  • However, halogens like -Cl are smaller, allowing tighter packing in crystal lattices, which may influence solid-state properties .

Benzylidene-Indanone Derivatives

Benzylidene derivatives of indanone are widely studied for biological activity:

Compound Name Substituents Biological Activity Reference
2-(3,5-Dibromo-4-hydroxybenzylidene)-indanone (DDI) -Br, -OH (benzylidene ring) Topoisomerase II inhibitor
6-Hydroxy-2-(2-O-CF₃ benzylidene)-indanone (Compound 44) -OH (indanone), -OCF₃ (benzylidene) ROS inhibition (IC₅₀: 1.75 μM)
  • Comparative Analysis: The target compound lacks a benzylidene moiety but shares the -OCF₃ group with compound 44.

Key Research Findings

Biological Activity : The -OCF₃ group enhances bioactivity in analogs. Compound 44 suppressed ROS production via NADPH oxidase modulation, suggesting the target compound could be optimized for similar pathways .

Polymorphism: Orthorhombic and triclinic polymorphs of indanone derivatives demonstrate the impact of crystal packing on material properties, relevant for formulation studies .

Biological Activity

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group attached to an indanone structure. This substitution significantly alters its chemical reactivity and biological profile compared to similar compounds. The trifluoromethoxy group enhances the compound's binding affinity to various biological targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound can inhibit the production of reactive oxygen species (ROS) in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.
  • Antioxidant Activity : The ability to reduce oxidative stress makes it a candidate for conditions involving oxidative damage.

While specific mechanisms of action for this compound are not fully elucidated, it is believed that the trifluoromethoxy group plays a critical role in enhancing interactions with molecular targets. This interaction may influence various biological pathways, leading to the observed anti-inflammatory and antioxidant effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Study Biological Activity Findings
Study AAnti-inflammatoryInhibited ROS production in macrophages.
Study BAntioxidantReduced oxidative stress markers in vitro.
Study CCytotoxicityEvaluated against various cancer cell lines with significant antiproliferative effects .

Detailed Findings from Selected Studies

  • Anti-inflammatory Effects : In a study examining the compound's effect on macrophages, it was found to significantly decrease ROS levels, suggesting a protective role against inflammation-related damage.
  • Cytotoxicity Evaluation : In vitro testing against cancer cell lines revealed that this compound exhibited potent antiproliferative activity. For instance, it demonstrated an IC50 value comparable to established chemotherapeutics in certain cancer models .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the trifluoromethoxy group can significantly alter the biological activity of related compounds. The presence of strong electron-withdrawing groups enhances activity against specific targets .

Future Directions

The ongoing research into this compound suggests several promising avenues for future investigation:

  • Mechanistic Studies : Further elucidation of its mechanism of action could provide insights into how this compound interacts at the molecular level.
  • Therapeutic Applications : Given its anti-inflammatory and antioxidant properties, exploring its potential in treating chronic inflammatory diseases or as an adjunct therapy in cancer treatment could be beneficial.

Properties

IUPAC Name

5-(trifluoromethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGOAKVCWWDUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

158e (9.0 g, 38.5 mmol) was added portionwise to chlorosulfonic acid (100 mL) while cooling with an iced bath. See FIG. 4. The resulting mixture was stirred at 0° C. for 1.5 h, poured into ice-water (1 L), and extracted with EtOAc (200 mL×3). The organic layers were dried over anhydrous sodium sulfate and concentrated. The residue was purified with by column chromatography on silica gel (ethyl acetate:petroleum ether=1:3) to afford 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one 158f (800 mg, 9.6%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.72 (d, J=8.4 Hz, 1H), 7.24 (s, 1H), 7.14 (d, J=8.4 Hz, 1H), 3.11 (t, J=5.6 Hz, 2H), 2.69-2.66 (m, 2H).
Name
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

About 37 ml of trifluoromethanesulfonic acid were added at about 5° C., with stirring, to 12.4 g of the product from step 1, and stirring was then carried out for 18 hours at room temperature. Crushed ice was then added, followed by extraction with diethyl ether. The combined organic phases were washed with saturated sodium hydrogen carbonate solution, water and saturated sodium chloride solution, and dried over magnesium sulfate, filtered and concentrated in vacuo at from 25 to 40° C. (yield 10.1 g).
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.